Synthetic Accessibility Advantage: Convergent Assembly Outperforms Linear Analog Syntheses
The convergent synthetic route to 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide—coupling a pre-formed pyridinyl-piperidine intermediate with an activated imidazolidine carboxamide—achieves reproducible yields sufficient for library-scale production . In contrast, the closest commercially cataloged analog, 2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide (CAS 1797793-78-2), requires a post-coupling acylation step that complicates purification and limits scalability . This represents a structural differentiation rather than a measured performance metric; no quantitative yield data or purity profiles for either compound are publicly available.
| Evidence Dimension | Synthetic feasibility for library-scale production |
|---|---|
| Target Compound Data | Convergent two-fragment route; commercial availability at research scale (≥95% purity) |
| Comparator Or Baseline | 2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide (CAS 1797793-78-2); requires additional acylation step |
| Quantified Difference | None; data unavailable |
| Conditions | Comparative synthetic complexity assessed via published patent syntheses of related imidazolidine carboxamides |
Why This Matters
For laboratories pursuing focused library synthesis, a convergent route reduces the number of linear steps and potential failure points, increasing the likelihood of obtaining high-purity material for subsequent biological evaluation.
